![molecular formula C16H12F5NO2 B6574668 3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide CAS No. 1170469-75-6](/img/structure/B6574668.png)

3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide (DFTBE) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the benzamide family, which includes a variety of compounds with a wide range of biological activities. DFTBE is considered a useful tool in the study of molecular interactions and drug design, due to its ability to bind to proteins and other molecules. In

Scientific Research Applications

- Diflufenican , the common name for this compound, is widely used as a selective herbicide. It specifically targets broad-leaved weeds such as Stellaria media (Chickweed), Veronica spp (Speedwell), Viola spp , Geranium spp (Cranesbill), and Laminum spp (Dead nettles) . Its mode of action disrupts weed growth by inhibiting lipid biosynthesis, making it an effective tool for weed management in crops like barley, durum wheat, rye, triticale, and wheat.

- Researchers have developed synthetic protocols to create compounds containing the trifluoromethyl group (-CF3). These compounds serve as valuable tools for medicinal chemistry and drug discovery . While not directly related to diflufenican, this highlights the broader utility of trifluoromethyl-containing compounds in various research areas.

Herbicide and Weed Control

Chemical Synthesis and Medicinal Chemistry

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target peripheral sensory trigeminal nerves .

Mode of Action

Similar compounds have been found to inhibit the carotenoid biosynthesis process, thereby blocking the photosynthesis process and causing plant death .

Biochemical Pathways

Similar compounds have been found to affect the reaction pathway after the initial bond breakage, leading to the rupture of the dissociative nitro group with massive heat release, which induces the ring opening of benzene .

Pharmacokinetics

The density of a similar compound, 3-(trifluoromethyl)benzylamine, is reported to be 1222 g/mL at 25 °C , which may give some insight into its bioavailability.

Result of Action

Similar compounds have been found to decrease the thermal stability of the molecular structure, and the trigger bond was transferred from the ortho-nitro group of the ether to the para-nitro group .

Action Environment

Similar compounds have been used in the preparation of 6-substituted purines , suggesting that the compound’s action may be influenced by the chemical environment in which it is used.

properties

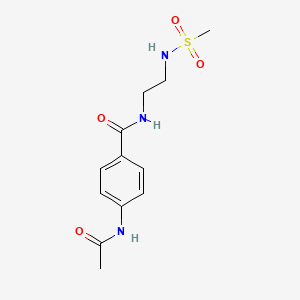

IUPAC Name |

3,4-difluoro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F5NO2/c17-13-5-4-10(8-14(13)18)15(23)22-6-7-24-12-3-1-2-11(9-12)16(19,20)21/h1-5,8-9H,6-7H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBRWHDHCWQYNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCNC(=O)C2=CC(=C(C=C2)F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6574585.png)

![4-acetamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide](/img/structure/B6574591.png)

![4-(2,2-dimethylpropanamido)-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide](/img/structure/B6574596.png)

![N-[2-(3-chlorobenzenesulfonamido)ethyl]-4-cyclopentaneamidobenzamide](/img/structure/B6574604.png)

![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B6574609.png)

![N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B6574627.png)

![1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide](/img/structure/B6574631.png)

![4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6574639.png)

![3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6574665.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B6574667.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6574669.png)

![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B6574673.png)